molecular formula C11H14N4O3S2 B1419319 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide CAS No. 1199215-77-4

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide

Cat. No. B1419319
M. Wt: 314.4 g/mol
InChI Key: WYAVPGJJTHVQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains an amine group, a sulfonamide group, and a methoxy group .


Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the formation of a thiadiazole ring and the attachment of the sulfonamide and methoxy groups .


Molecular Structure Analysis

The molecular structure of the compound includes a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains an amine group (-NH2), a sulfonamide group (-SO2NH2), and a methoxy group (-OCH3) .


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound’s inhibitory activity against urease has been proven to be high, with an IC50 value of 2.85-5.83 µM .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a melting point of 194-196°C . The compound’s molecular weight is 326.39 .

Scientific Research Applications

Photodynamic Therapy and Fluorescence Properties

The research by Pişkin, Canpolat, and Öztürk (2020) demonstrates the use of benzenesulfonamide derivatives in photodynamic therapy. They synthesized zinc phthalocyanine substituted with benzenesulfonamide groups, showing potential as Type II photosensitizers for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Tautomerism in Crystal Structures

Li, Bond, Johansson, and van de Streek (2014) investigated the crystal structure of a similar compound, revealing insights into tautomerism, which is critical for understanding molecular interactions and stability (Li, Bond, Johansson, & van de Streek, 2014).

Antimicrobial Activity

Vinusha, Shivaprasad, Chandan, and Begum (2015) synthesized Schiff bases from imino-4-methoxyphenol thiazole derivatives and found them to exhibit moderate antimicrobial activity against certain bacteria and fungi (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Anticancer Potential

Tsai et al. (2016) reported that aminothiazole-paeonol derivatives, including those with a methoxybenzenesulfonamide group, showed high anticancer potential against various cancer cell lines, indicating their potential as anticancer agents (Tsai et al., 2016).

Cytotoxic Agents

Almasirad et al. (2016) designed and synthesized 1,3,4-thiadiazole derivatives as cytotoxic agents, showing promising results against human tumor cell lines (Almasirad et al., 2016).

ADMET Studies and Anticancer Activity

Karakuş et al. (2018) synthesized benzenesulfonamide derivatives and evaluated their anticancer activity, demonstrating significant potential against human cancer cell lines (Karakuş et al., 2018).

Anticonvulsant Applications

Sych et al. (2018) developed quality control methods for anticonvulsant substances derived from 1,3,4-thiadiazole, indicating the utility of these compounds in epilepsy treatment (Sych et al., 2018).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound shows promising urease inhibitory activity and could be a potential candidate for further evaluation . Its high activity against the urease enzyme suggests that it could be used in the treatment of infections caused by Helicobacter pylori, a bacterium that relies on urease for survival .

properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S2/c1-18-8-2-4-9(5-3-8)20(16,17)13-7-6-10-14-15-11(12)19-10/h2-5,13H,6-7H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAVPGJJTHVQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Reactant of Route 2
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.